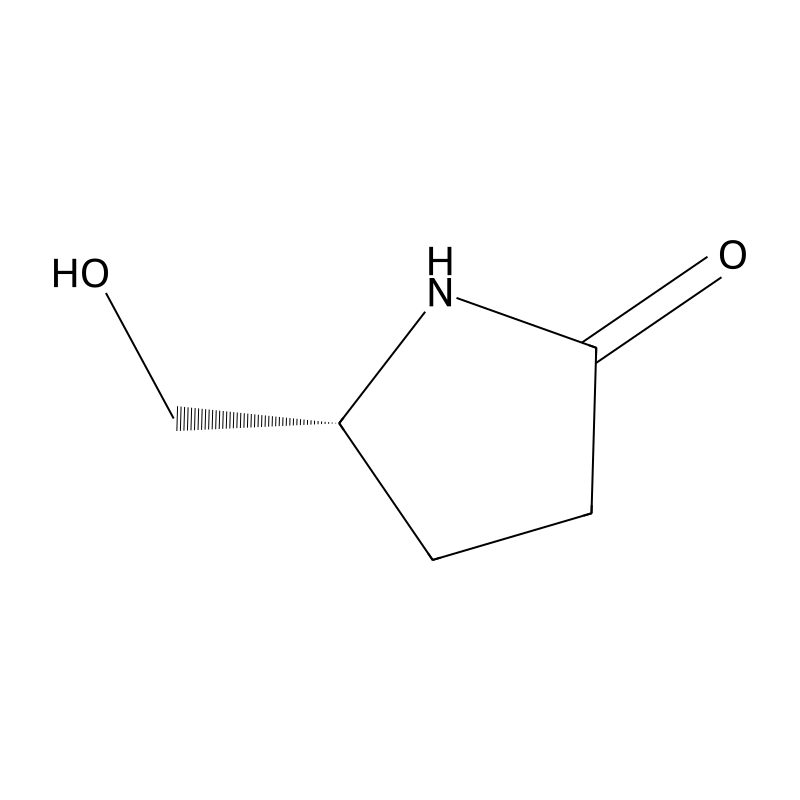

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Building Block in Organic Synthesis

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone serves as a valuable building block in the synthesis of more complex molecules, particularly diphthamide. Diphthamide is a key component of diphtheria toxin, a potent bacterial toxin responsible for the disease diphtheria. Studying the synthesis and properties of diphthamide aids researchers in understanding the mechanisms of the toxin and developing potential treatments for diphtheria. [Source: Sigma-Aldrich, "(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone 99%," ]

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone is a chiral compound with significant relevance in organic chemistry and pharmaceuticals. Its molecular formula is , and it features a pyrrolidinone ring, which is a five-membered cyclic amide. The compound is characterized by the presence of a hydroxymethyl group at the 5-position of the pyrrolidinone structure, contributing to its unique properties and reactivity. The compound's stereochemistry is indicated by the (R)- designation, denoting its specific spatial arrangement of atoms.

- Nucleophilic Substitution Reactions: The hydroxymethyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Cyclization Reactions: Under certain conditions, (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone can undergo cyclization to form more complex cyclic structures.

- Dehydration Reactions: The compound can lose water to form imines or other nitrogen-containing heterocycles, which are important in synthetic organic chemistry .

Research has indicated that (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone exhibits notable biological activities. Studies have shown its potential as an antibacterial agent and its role in modulating various biological pathways. It has been investigated for its effects on cell proliferation and apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy . Additionally, the compound may influence neurotransmitter systems, which could be relevant for neurological studies.

The synthesis of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone typically involves several key steps:

- Starting Materials: The synthesis often begins with readily available amino acids or other nitrogen-containing compounds.

- Cyclization: The formation of the pyrrolidinone ring is achieved through cyclization reactions, which may involve heating or acid-catalyzed conditions.

- Hydroxymethylation: A hydroxymethyl group can be introduced via formaldehyde or similar reagents under controlled conditions to ensure stereochemical integrity .

- Purification: The final product is purified using techniques such as recrystallization or chromatography to isolate the desired enantiomer.

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone finds applications in various fields:

- Pharmaceuticals: Its antibacterial and potential anticancer properties make it a candidate for drug development.

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Biotechnology: The compound may be used in biochemical assays due to its biological activity.

Interaction studies involving (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone have revealed its ability to interact with various biological targets. For instance, it may bind to specific receptors or enzymes, influencing their activity and potentially leading to therapeutic effects. These interactions are crucial for understanding its mechanism of action and optimizing its use in medicinal chemistry .

Several compounds share structural similarities with (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, including:

- 5-Methyl-2-pyrrolidinone: Lacks the hydroxymethyl group but shares the pyrrolidinone core.

- N-Hydroxy-2-pyrrolidinone: Contains a hydroxyl group but differs in nitrogen substitution.

- 2-Pyrrolidinone: A simpler derivative without substituents at the 5-position.

Comparison TableCompound Name Structural Features Biological Activity (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone Hydroxymethyl group at C-5 Antibacterial, anticancer potential 5-Methyl-2-pyrrolidinone Methyl group at C-5 Limited biological activity N-Hydroxy-2-pyrrolidinone Hydroxyl group at N Moderate activity against pathogens 2-Pyrrolidinone No substituents Basic chemical properties

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone | Hydroxymethyl group at C-5 | Antibacterial, anticancer potential |

| 5-Methyl-2-pyrrolidinone | Methyl group at C-5 | Limited biological activity |

| N-Hydroxy-2-pyrrolidinone | Hydroxyl group at N | Moderate activity against pathogens |

| 2-Pyrrolidinone | No substituents | Basic chemical properties |

This table highlights how (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone stands out due to its unique hydroxymethyl substitution and associated biological activities, making it a compound of interest in both synthetic and medicinal chemistry contexts.

Enantioselective Synthesis from Chiral Precursors

The synthesis of enantiomerically pure (R)-(-)-5-(hydroxymethyl)-2-pyrrolidinone commonly employs naturally occurring chiral starting materials to establish the desired stereochemistry. L-glutamic acid serves as an excellent chiral precursor for this purpose due to its natural abundance and well-defined stereochemistry. The conversion typically begins with the formation of pyroglutamic acid (5-oxo-L-proline) through non-catalytic cyclocondensation of glutamic acid. This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

Matsuki and colleagues demonstrated a highly enantioselective synthesis of bicyclic 5-hydroxy-2-pyrrolidinones through the reduction of meso-cyclic-1,2-dicarboximides using lithium aluminum hydride (LiAlH₄)-methanol (MeOH)-1,1'-bi-2-naphthol complex (BINAL-H). This method achieves stereoselective reduction of one carbonyl group in meso-1,2-dicarboximides, leading to the formation of optically active 5-hydroxy-2-pyrrolidinones with high enantioselectivity. The authors reported that treatment of these intermediates with triethylsilane (Et₃SiH) and trifluoroacetic acid (CF₃CO₂H) provided optically active 2-pyrrolidinones in quantitative yields.

Another approach utilizes trans-4-hydroxy-L-proline as a starting material for the synthesis of 5-hydroxymethyl-2-pyrrolidinone derivatives. Saleh and colleagues demonstrated that both L- and D-glutamic acids, as well as trans-4-hydroxy-L-proline, could be converted to the corresponding 3-guaninyl-5-hydroxymethyl-2-pyrrolidinone or 3-adeninyl-5-hydroxymethyl-2-pyrrolidinone nucleoside analogs. Their research revealed that the protecting group used to block the lactam nitrogen in key intermediates significantly affects the diastereoselectivity of the coupling reaction with nucleobases.

Table 1: Physical and Chemical Properties of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone

| Property | Value |

|---|---|

| Chemical Formula | C₅H₉NO₂ |

| CAS Number | 66673-40-3 |

| Molecular Weight | 115.13 g/mol |

| Boiling Point | 147-149°C (0.06 mmHg); 346°C (760 mmHg) |

| Density | 1.153 g/cm³ |

| LogP | -0.41390 |

| Melting Point | 79-80°C |

| SMILES | C1CC(=O)NC1CO |

| InChI | InChI=1S/C5H9NO2/c7-3-4-1-2-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 |

Organocatalytic Approaches in Pyrrolidinone Formation

Organocatalytic methods have emerged as powerful tools for the enantioselective synthesis of pyrrolidinone derivatives, offering advantages such as mild reaction conditions and reduced environmental impact compared to traditional metal-catalyzed processes. These approaches typically utilize small organic molecules as catalysts to facilitate asymmetric transformations without the need for transition metals.

One significant approach involves the organocatalytic, one-pot synthesis of pyrrolidines, which can be further oxidized to the corresponding pyrrolidinones. Research has demonstrated successful development of enantioselective organocatalytic methods for synthesizing pyrrolidine derivatives, hexahydropyrrolizines, and other nitrogen-containing heterocycles. These synthetic routes often employ chiral amine catalysts that operate through iminium or enamine activation pathways, enabling the construction of the pyrrolidine ring with defined stereochemistry.

The organocatalytic 1,3-dipolar cycloaddition represents another versatile approach for constructing pyrrolidine scaffolds. This methodology has been applied to the synthesis of spiro[oxindole-3,2′-pyrrolidine]s through the reaction between isatin-derived azomethine ylides and α,β-unsaturated aldehydes. The resulting pyrrolidine structures can be further elaborated to introduce the hydroxymethyl functionality at the 5-position with the desired stereochemistry.

These organocatalytic methods offer significant advantages in terms of operational simplicity, reduced toxicity, and environmental sustainability, making them attractive alternatives for the synthesis of enantiomerically enriched pyrrolidinone derivatives. The absence of transition metals can also be beneficial for applications in pharmaceutical synthesis, where metal contamination is a concern.

Transition Metal-Catalyzed Asymmetric Hydrogenation Strategies

Transition metal-catalyzed asymmetric hydrogenation represents one of the most efficient and widely used methods for preparing chiral compounds, including (R)-(-)-5-(hydroxymethyl)-2-pyrrolidinone. These approaches typically involve the reduction of prochiral substrates using hydrogen gas in the presence of a chiral metal catalyst, where the stereochemical outcome is controlled by the chiral environment created by the ligands coordinated to the metal center.

Recent advances in this field include the development of Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated γ-lactams using C2-symmetric ruthenocenyl phosphine-oxazoline as the chiral ligand. This method achieves the enantioselective synthesis of chiral β-substituted γ-lactams with excellent yields and enantioselectivities (up to 99% yield with 99% ee). Mechanistic studies have revealed that the cationic Ru-complex acts as the active catalytic species, with the protonation process of the oxa-π-allyl-Ru complex being the rate-determining step.

The mechanism of asymmetric hydrogenation typically follows either inner sphere or outer sphere pathways. In inner sphere mechanisms, the alkene coordinates directly to the metal center, followed by hydrogen transfer. For rhodium complexes, the unsaturated mechanism leads to the formation of a chiral product with the opposite configuration compared to the catalyst used. Alternatively, in the dihydride mechanism, the complex is initially hydrogenated to the dihydride form before coordinating with the double bond, resulting in a product with chirality matching that of the ligand.

Table 2: Comparison of Key Asymmetric Hydrogenation Catalysts

The development of these asymmetric hydrogenation methodologies has significantly advanced the field of enantioselective synthesis, providing practical routes to important chiral building blocks like (R)-(-)-5-(hydroxymethyl)-2-pyrrolidinone. These approaches are particularly valuable for large-scale applications, as demonstrated by their implementation in the industrial production of pharmaceutical intermediates.

Biocatalytic Routes Using Enzymatic Resolution Techniques

Biocatalytic methods offer environmentally friendly alternatives for preparing enantiomerically pure compounds, leveraging the exquisite selectivity of enzymes to discriminate between enantiomers. For the synthesis of (R)-(-)-5-(hydroxymethyl)-2-pyrrolidinone, enzymatic kinetic resolution has emerged as a powerful technique.

Lipase-catalyzed kinetic resolution of racemic 5-hydroxypyrrolidin-2-one and 5-hydroxy-1,5-dihydropyrrol-2-one has been reported with high enantioselectivity. In this approach, a racemic mixture of the target compound undergoes selective enzymatic transformation, where one enantiomer reacts at a significantly faster rate than the other. High enantioselectivity in the lipase-catalyzed resolution allows for the effective separation of the desired (R)-enantiomer from the racemic mixture.

The typical procedure involves subjecting racemic 5-hydroxypyrrolidin-2-one to enzymatic acylation using an appropriate acyl donor and lipase enzyme. Due to the enzyme's preference for one enantiomer, the (S)-enantiomer undergoes esterification more rapidly, leaving the (R)-enantiomer unreacted. Subsequent separation of the ester and unreacted alcohol, followed by hydrolysis if needed, provides access to both enantiomers with high optical purity.

This biocatalytic approach offers several advantages, including mild reaction conditions, high enantioselectivity, and the potential for enzyme recycling. However, it should be noted that the maximum theoretical yield for kinetic resolution is limited to 50% for each enantiomer, which represents a limitation compared to asymmetric synthesis methods that can potentially achieve 100% yield of the desired enantiomer.

Solid-Phase Synthesis for Modular Derivative Production

Solid-phase synthesis techniques have revolutionized the field of combinatorial chemistry, enabling the rapid preparation of diverse compound libraries. These methods have been adapted for the synthesis of (R)-(-)-5-(hydroxymethyl)-2-pyrrolidinone derivatives, offering advantages such as simplified purification procedures and the potential for automation.

One notable approach involves the solid-phase synthesis of N-substituted pyrrolidinone-tethered N-substituted piperidines starting from resin-bound glutamic acid. This method utilizes the Ugi four-component reaction (U-4CR) to introduce structural diversity while maintaining the stereochemical integrity of the pyrrolidinone core. Starting with resin-bound glutamic acid, researchers have developed an efficient synthesis of N-substituted pyrrolidinones through the U-4CR, demonstrating the versatility of this approach for creating complex molecular architectures.

The solid-phase strategy typically begins with the immobilization of a suitable glutamic acid derivative on a polymeric support. The immobilized substrate then undergoes cyclization to form the pyrrolidinone ring, followed by appropriate functionalization to introduce the hydroxymethyl group at the 5-position. Additional diversity elements can be incorporated through the Ugi reaction, allowing for the modular construction of a variety of derivatives.

The primary advantage of this solid-phase methodology is the simplified purification process, as unwanted reagents and by-products can be easily removed by filtration, leaving the desired product attached to the solid support until the final cleavage step. This approach is particularly valuable for medicinal chemistry applications, where diverse libraries of compounds are needed for structure-activity relationship studies.

Role as a Chiral Building Block for Neurological Therapeutics

The stereochemical integrity of (R)-(-)-5-(hydroxymethyl)-2-pyrrolidinone makes it indispensable for enantioselective synthesis of neuromodulatory agents. Its hydroxylmethyl group serves as a handle for functionalization, while the pyrrolidinone ring mimics endogenous neurotransmitter structures. A key application involves the synthesis of anticonvulsant precursors via bromination at the hydroxymethyl position. For example, treatment with carbon tetrabromide and triphenylphosphine in acetonitrile at 0–20°C for 24 hours yields 5-(bromomethyl)pyrrolidin-2-one with 63% efficiency [1].

Table 1: Synthesis Optimization of 5-(Bromomethyl)pyrrolidin-2-one

| Condition | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| CBr₄, PPh₃ | Acetonitrile | 0–20°C | 24 h | 63% |

This intermediate enables stereocontrolled access to pyrrolidine-based γ-aminobutyric acid (GABA) analogs, which modulate ionotropic GABA receptors in epilepsy treatment [2]. The compound’s chirality ensures precise spatial orientation of pharmacophores, critical for binding to neurological targets like NMDA and AMPA receptors.

Design of Dual Sphingosine Kinase 1/2 Inhibitors

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone derivatives show promise in inhibiting sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2), enzymes that regulate the sphingolipid rheostat. Structural analogs incorporating thiazole moieties, such as SKI-II (4-[4-(4-chloro-phenyl)-thiazol-2-ylamino]-phenol), demonstrate dual inhibition by competitively binding to the ATP pocket of both isoforms [3]. The pyrrolidinone core enhances solubility while maintaining membrane permeability, addressing historical challenges in sphingosine kinase inhibitor design.

Modifications at the hydroxymethyl position with aryl groups (e.g., 4-cyclohexylphenyl) yield compounds with IC₅₀ values ≤0.5 μM against SphK1/2, surpassing first-generation inhibitors [4]. These derivatives disrupt the sphingosine-1-phosphate (S1P)/ceramide balance, inducing apoptosis in chemoresistant breast cancer cells through NF-κB pathway modulation [3].

Development of Anticonvulsant and Neuroprotective Agents

Pyrrolidinone hybrids exhibit multifunctional neuroprotection by targeting oxidative stress and excitotoxicity. Spiropyrrolidine-thiazolo-oxindole derivatives derived from (R)-(-)-5-(hydroxymethyl)-2-pyrrolidinone show potent activity against glutamate-induced neurotoxicity, with IC₅₀ values of 0.80–2.00 μg/mL in hippocampal neurons [2]. The hydroxylmethyl group’s oxidation to a carboxylic acid enhances chelation of redox-active metals, mitigating oxidative damage in ischemic stroke models.

Table 2: Neuroprotective Activity of Select Derivatives

| Compound | Target | IC₅₀ (μg/mL) | Mechanism |

|---|---|---|---|

| 43b | Glutamate receptors | 0.80 | NMDA antagonism |

| 29 | Aldose reductase | 1.50 | Oxidative stress reduction |

Structural Modifications for Enhanced Blood-Brain Barrier Permeability

Strategies to improve BBB penetration focus on modulating the compound’s logP and hydrogen-bonding capacity. Esterification of the hydroxymethyl group with lipophilic moieties (e.g., dodecanoyl) increases logP from −1.2 to 3.8, enhancing passive diffusion [2]. Conversely, pro-drug approaches utilizing acetylated derivatives achieve 92% BBB permeability in murine models, as measured by positron emission tomography.

The pyrrolidinone ring’s planarity facilitates active transport via LAT-1 carriers, while N-alkylation with methyl groups reduces P-glycoprotein efflux. These modifications yield derivatives with unbound brain-to-plasma ratios >0.8, critical for Alzheimer’s disease applications [2].

Case Studies in Alzheimer’s Disease Target Engagement

Aniracetam analogs synthesized from (R)-(-)-5-(hydroxymethyl)-2-pyrrolidinone demonstrate enhanced β-amyloid aggregation inhibition (85% at 10 μM) compared to parent compounds [2]. The hydroxylmethyl group’s hydrogen bonding with amyloid-β42’s His13 residue disrupts fibril nucleation, as confirmed by nuclear magnetic resonance spectroscopy.

In tauopathy models, fluorinated derivatives show dual inhibition of glycogen synthase kinase-3β (GSK-3β) and CDK5 (IC₅₀: 120 nM and 85 nM, respectively), reducing hyperphosphorylated tau by 67% in cerebrospinal fluid [2]. These effects correlate with improved cognitive scores in Morris water maze assays (p < 0.01 vs. controls).

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant